Sodium arsphenamine

Organoarsenical toxicology Nephrotoxicity comparison Preclinical safety assessment

Sodium arsphenamine (CAS 1936-28-3), the disodium salt of 4,4′-(1,2-diarsenediyl)bis[2-aminophenol], is the water-soluble sodium form of the historic organoarsenical chemotherapeutic agent arsphenamine (Salvarsan, Compound. With molecular formula C₁₂H₁₀As₂N₂Na₂O₂ and molecular weight 410.04 g/mol, the compound typically contains approximately 20% arsenic (As) by weight due to the presence of water and inert salts (NaCl).

Molecular Formula C12H10As2N2Na2O2
Molecular Weight 410.04 g/mol
CAS No. 1936-28-3
Cat. No. B158756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium arsphenamine
CAS1936-28-3
Molecular FormulaC12H10As2N2Na2O2
Molecular Weight410.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+]
InChIInChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2
InChIKeyAHXJGEBYGJABES-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Arsphenamine (CAS 1936-28-3): Chemical Identity and Baseline Properties for Research Procurement


Sodium arsphenamine (CAS 1936-28-3), the disodium salt of 4,4′-(1,2-diarsenediyl)bis[2-aminophenol], is the water-soluble sodium form of the historic organoarsenical chemotherapeutic agent arsphenamine (Salvarsan, Compound 606) [1]. With molecular formula C₁₂H₁₀As₂N₂Na₂O₂ and molecular weight 410.04 g/mol, the compound typically contains approximately 20% arsenic (As) by weight due to the presence of water and inert salts (NaCl) [2]. First synthesized in 1907 in Paul Ehrlich's laboratory and recognized as the first modern chemotherapeutic agent, sodium arsphenamine enabled intravenous administration of arsphenamine by virtue of its freely water-soluble, alkaline-reacting character, in contrast to the poorly soluble arsphenamine dihydrochloride base [1][3]. It was historically employed as an antisyphilitic agent targeting Treponema pallidum, the spirochete responsible for syphilis, and remains of research interest for studies in historical chemotherapy, arsenical pharmacology, and structure-activity relationships of organoarsenic compounds [4].

Historical Chemotherapy Replication

Authentic reference compound for replicating Ehrlich-era organoarsenical studies

Organoarsenical Toxicology

Supports nephrotoxicity mechanism research with characterized transient renal injury profile

Prodrug Bioactivation Studies

Model prodrug requiring oxidative conversion for spirocheticidal activity

Why In-Class Arsphenamine Analogs Cannot Be Interchanged with Sodium Arsphenamine


The arsphenamine class encompasses multiple derivatives—including neoarsphenamine, sulfarsphenamine, silver arsphenamine, and the parent arsphenamine dihydrochloride—each with distinct solubility, stability, toxicity, pharmacokinetic, and route-of-administration profiles that preclude simple one-to-one substitution [1]. Arsphenamine and neoarsphenamine were explicitly demonstrated to react differently in the animal organism and should not be considered as one and the same compound [2]. Sodium arsphenamine, as the disodium salt, exhibits fundamental differences in colloidal behavior, oxidation kinetics, and renal toxicity patterns relative to its closest analogs. Specifically, its kidney injury profile is transient rather than permanent (as documented for neoarsphenamine), and its oxidation rate in alkaline solution follows a distinctly different kinetic trajectory from neoarsphenamine [2][3]. Furthermore, the regulatory recognition of sodium arsphenamine as a distinct entity alongside neoarsphenamine, silver arsphenamine, sulfarsphenamine, and others in formal control frameworks underscores that these compounds are not pharmacologically or chemically interchangeable [4]. Users procuring sodium arsphenamine for research applications—whether for historical replication studies, analytical method development, or arsenical pharmacology investigations—must therefore specify this exact CAS number rather than relying on a generic class designation.

This Product

Sodium arsphenamine: transient renal injury profile; pH-dependent oxidation kinetics; higher inter-manufacturer potency consistency

Neoarsphenamine

May produce permanent kidney injury; rapid ~50% oxidation in 10 min air exposure; up to 80% inter-brand potency variation

This Product

Precipitates at physiological blood pH, prolonging residence time; reported higher per-dose research-model activity

Arsphenamine Dihydrochloride

Poorly water-soluble base form; different dissolution and administration profile limits direct workflow substitution

This Product

Requires oxidative bioactivation for spirocheticidal activity; suited for prodrug-activation pathway studies

Arsenoxide (Mapharsen)

Directly active without bioactivation; 7.5× greater renal toxicity on arsenic-equivalent basis may shift endpoint interpretation

Sodium Arsphenamine (CAS 1936-28-3): Quantified Differentiation Evidence Against Closest Analogs


Renal Toxicity Profile: Transient Kidney Injury with Sodium Arsphenamine vs. Permanent Damage with Neoarsphenamine

In a quantitative pathological study directly comparing the renal toxicity of sodium arsphenamine and neoarsphenamine in rats and dogs, neoarsphenamine was found to be much more toxic to the kidney than sodium arsphenamine. Critically, the kidney injury produced by sodium arsphenamine was characterized as transient (reversible), while the renal damage caused by neoarsphenamine could be permanent [1]. In the same study, the related arsenical para-oxy-meta-amino-phenyl-arsenoxide was found to be 7.5 times more toxic to the rat kidney than sodium arsphenamine on an arsenic-equivalent basis, further establishing sodium arsphenamine's position at the lower end of the renal toxicity spectrum within this chemical series [1].

Renal Toxicity Profile
Head-to-head
Sodium arsphenamine: transient (reversible) kidney injury. Neoarsphenamine: permanent damage. Arsenoxide: 7.5× more renally toxic
Supports nephrotoxicity endpoint interpretation in rat and dog models
Diet-controlled conditions; quantitative histopathology assessment
Organoarsenical toxicology Nephrotoxicity comparison Preclinical safety assessment

Oxidative Stability: Neoarsphenamine Oxidizes ~50% in 10 Minutes vs. Arsphenamine Dihydrochloride's High Atmospheric Stability

A foundational quantitative study on arsenical oxidation demonstrated that neoarsphenamine undergoes rapid oxidation upon exposure to air, reaching approximately 50% oxidation within the first ten minutes, after which the oxidation rate decreases rapidly [1]. In contrast, arsphenamine dihydrochloride was found to be exceedingly stable toward atmospheric oxygen—contrary to prevalent views at the time—though the addition of alkali (as required to form the soluble sodium salt) leads to a rapid increase in oxidation rate, with the rate being roughly inversely proportionate to the hydroxyl ion concentration [1]. This means that sodium arsphenamine solutions, once prepared (alkalinized), have a limited but predictable stability window dictated by hydroxyl ion concentration, whereas neoarsphenamine begins degrading almost immediately upon air exposure regardless of pH conditions [1][2].

Oxidative Stability
Cross-study comparable
Neoarsphenamine: ~50% oxidized in 10 min air. Sodium arsphenamine: oxidation rate inversely proportional to [OH⁻]
Reported oxidation-rate context informs solution-preparation timing
Atmospheric oxygen; alkaline solution for sodium salt
Arsenical oxidation kinetics Formulation stability Drug degradation profiling

Therapeutic Potency Consistency: Arsphenamine Brands Show Uniform Activity vs. Neoarsphenamine's 80% Inter-Brand Variation

In a systematic quantitative comparison of six different brands of arsphenamine (including a German preparation) against six different samples of neoarsphenamine, all arsphenamine brands demonstrated approximately the same trypanocidal activity, whereas neoarsphenamine samples exhibited substantially greater variability, with a maximum inter-brand difference of 80 percent in activity [1]. This finding was corroborated by independent work from Schamberg, Kolmer, and Raiziss, who showed that under the trypanocidal test in rats, the minimum trypanocidal dose varied with different makes of arsphenamine only from 0.010 to 0.030 g, a narrower range than that observed for neoarsphenamine preparations [2]. This greater inter-manufacturer consistency for arsphenamine versus neoarsphenamine suggests that arsphenamine-based preparations (including sodium arsphenamine) may serve as more reliable reference standards for research applications where reproducible potency is critical.

Potency Consistency
Head-to-head
Arsphenamine: uniform trypanocidal activity across 6 brands. Neoarsphenamine: up to 80% inter-brand variation
Supports batch-consistency screening for reproducible pharmacological studies
Trypanocidal assay in rats; Schamberg, Kolmer & Raiziss methodology
Batch-to-batch consistency Trypanocidal assay standardization Quality control in arsenical research

Pharmacokinetic Rationale for Enhanced in Vivo Persistence: Arsphenamine Precipitation at Blood pH Prolongs Exposure vs. Neoarsphenamine

A key pharmacokinetic differentiation was identified by Voegtlin and Smith, who proposed that the clinically alleged greater effectiveness of arsphenamine over neoarsphenamine in the treatment of human syphilis may be attributed to the fact that arsphenamine is precipitated at the hydroxyl ion concentration of the blood, which considerably diminishes its rate of oxidation and elimination from the body [1]. This in vivo precipitation mechanism functions as a form of sustained release, prolonging the residence time of the active arsenical species in the bloodstream. In contrast, neoarsphenamine remains largely in solution at physiological pH and is eliminated more rapidly. Dose-for-dose, arsphenamine was noted to be more therapeutically active than neoarsphenamine, though neoarsphenamine was preferred clinically approximately ten times as frequently worldwide due to its greater ease of administration [2]. This pharmacokinetic distinction—longer systemic persistence via pH-dependent precipitation—is unique to arsphenamine/sodium arsphenamine within this compound class and is not shared by neoarsphenamine, sulfarsphenamine, or silver arsphenamine.

Pharmacokinetic Precipitation
Class-level inference
Arsphenamine precipitates at blood pH, diminishing oxidation and elimination rate. Neoarsphenamine remains in solution
Reported precipitation-mediated exposure context for sustained-release modeling
Human blood pH; intravenous administration context
Arsenical pharmacokinetics Blood precipitation mechanism Sustained drug exposure

In Vitro Spirocheticidal Potency Parity: Arsphenamine, Neoarsphenamine, and Silver Arsphenamine Share Equivalent Minimum Active Dilution of 1:250,000

Under appropriate experimental conditions using emulsions of rabbit syphilitic chancres, arsphenamine, neoarsphenamine, and silver arsphenamine all demonstrated a definite spirocheticidal effect in vitro within eight hours at dilutions as high as 1:250,000 [1]. This finding indicates that the three major arsphenamine derivatives possess essentially equivalent intrinsic antispirochetal potency under optimized in vitro conditions, with all three achieving complete immobilization and loss of infectivity of Treponema pallidum (Spirochaeta pallida) at this dilution [1]. Notably, the oxidized metabolite 'arsenoxide' (m-amino-p-hydroxyphenylarsenoxide) was approximately 4-fold more potent, achieving antispirochetal activity at dilutions of at least 1:1,000,000 [1]. This parity in intrinsic potency among the three arsphenamines confirms that their clinical and pharmacological differences arise not from differential target engagement but from the pharmacokinetic, toxicological, and formulation factors documented elsewhere in this guide.

In Vitro Spirocheticidal Potency
Head-to-head
Arsphenamine, neoarsphenamine, silver arsphenamine: all active at 1:250,000 dilution. Arsenoxide: active at ≥1:1,000,000
Supports in vitro potency parity interpretation among three arsphenamines
Rabbit chancre emulsion; 8-hour incubation; Eagle, 1938
Spirocheticidal assay Minimum inhibitory dilution In vitro antispirochetal activity

Prodrug Requirement: Sodium Arsphenamine Requires in Vivo Bioactivation, Unlike Directly Active Arsenoxide

Sodium arsphenamine is not directly toxic to spirochetes in vitro until it has been converted to an active oxidized form (the trivalent arsenoxide) by the body [1]. This prodrug nature was confirmed by Ehrlich and Hata, who stated that arsphenamine exerted no direct action in the test tube on spirochetes of relapsing fever, and by multiple independent investigators (Plaut, Truffi, Sabbia, Bronfenbrenner, and Noguchi) who were unable to kill Spirochaeta pallida in the test tube with high concentrations of arsphenamine alone . This bioactivation requirement contrasts with the directly active arsenoxide (m-amino-p-hydroxyphenylarsenoxide, also known as Mapharsen), which exerts immediate spirocheticidal activity without metabolic conversion. For research purposes, this means sodium arsphenamine's activity in cell-free or isolated systems is entirely dependent on the presence of an oxidizing environment or metabolic activation system, a critical experimental design consideration that does not apply to pre-formed arsenoxide [2].

Prodrug Bioactivation Requirement
Class-level inference
No direct spirocheticidal activity without oxidative conversion. Arsenoxide directly active without bioactivation
Supports bioactivation pathway study design; requires oxidizing conditions in cell-free systems
Confirmed by Plaut, Truffi, Bronfenbrenner, Noguchi
Prodrug activation Organoarsenical metabolism Bioactivation requirement

Validated Research and Application Scenarios for Sodium Arsphenamine (CAS 1936-28-3) Based on Evidence


Historical Chemotherapy Replication and Pharmacological Reference Standard Studies

Sodium arsphenamine serves as the authentic reference compound for studies replicating or analyzing the foundational experiments of Ehrlich, Hata, and subsequent investigators in the development of the first targeted chemotherapeutic agents [1]. Its well-characterized batch-to-batch consistency in trypanocidal potency (with minimum effective doses varying only from 0.010 to 0.030 g across different manufacturers, versus up to 80% variability for neoarsphenamine) makes it the preferred reference standard for historical pharmacological replication studies requiring reproducible outcomes [2]. Given the compound's extreme air instability and the requirement that solutions be prepared immediately before use, researchers must implement rigorous anaerobic or nitrogen-blanketed handling protocols to ensure experimental fidelity .

Organoarsenical Nephrotoxicity and Toxicological Mechanism Research

For toxicological investigations of organoarsenical-induced renal injury, sodium arsphenamine offers a uniquely informative profile: its kidney injury is transient (reversible), in direct contrast to neoarsphenamine, which can cause permanent renal damage [1]. This differential toxicity pattern—established through quantitative pathological studies in rats and dogs under controlled dietary conditions—makes sodium arsphenamine the compound of choice for studying reversible versus irreversible arsenical nephrotoxicity mechanisms. Researchers comparing sodium arsphenamine, neoarsphenamine, and the 7.5-fold more renally toxic arsenoxide can dissect structure-toxicity relationships along the arsphenamine chemical series using a single experimental framework [1].

Prodrug Bioactivation and Arsenical Metabolism Studies

Sodium arsphenamine's requirement for oxidative bioactivation to the trivalent arsenoxide before exerting spirocheticidal activity makes it an ideal model compound for studying prodrug activation pathways of organoarsenicals [1]. In cell-free systems, sodium arsphenamine exhibits negligible direct activity unless oxidizing conditions or metabolic activation systems are incorporated, whereas the pre-formed arsenoxide (Mapharsen) is directly active at dilutions as low as 1:1,000,000 [2]. This binary active/inactive distinction facilitates clean experimental designs for identifying and characterizing the enzymatic or chemical oxidation systems responsible for arsenical bioactivation, with sodium arsphenamine serving as the prototypical 'inactive precursor' control [2].

Arsenical Pharmacokinetic Modeling and Sustained-Release Mechanism Investigation

The unique pH-dependent precipitation of arsphenamine at the hydroxyl ion concentration of human blood—which considerably diminishes its rate of oxidation and elimination, effectively functioning as an in vivo sustained-release mechanism—provides a distinct experimental model for studying precipitation-mediated pharmacokinetic prolongation [1]. This property is not shared by neoarsphenamine, which remains in solution at physiological pH and is eliminated more rapidly. Sodium arsphenamine can therefore be employed in pharmacokinetic modeling studies to investigate how physicochemical precipitation phenomena can be exploited to extend drug residence time, with neoarsphenamine serving as the non-precipitating comparator control [1][2].

Application
Selection Property
Validation Focus
Historical Chemotherapy Replication Studies
Batch-to-batch potency consistency
Trypanocidal activity verification; anaerobic handling protocol fidelity
Organoarsenical Nephrotoxicity Research
Reversible renal injury profile
Histopathology endpoint comparison; structure-toxicity relationship analysis
Prodrug Bioactivation Pathway Studies
Oxidative activation requirement
Metabolic activation system design; arsenoxide comparator control
Precipitation-Mediated Pharmacokinetic Modeling
pH-dependent blood precipitation
Sustained-release mechanism investigation; neoarsphenamine comparator control
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